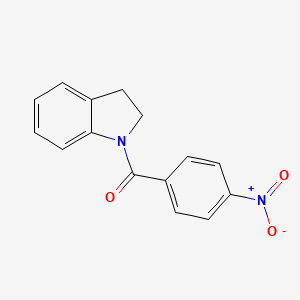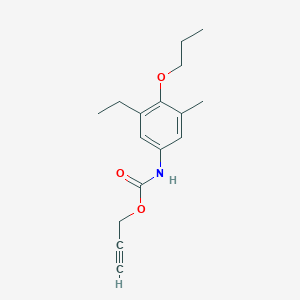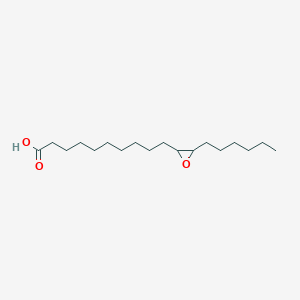
5-Butyl-3-chloro-3-methyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butyl-3-chloro-3-methyloxolan-2-one is an organic compound with the molecular formula C9H15ClO2 It is a derivative of oxolanone, featuring a butyl group, a chlorine atom, and a methyl group attached to the oxolanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3-chloro-3-methyloxolan-2-one typically involves the reaction of 3-chloro-3-methyloxolan-2-one with butyl halides under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
5-Butyl-3-chloro-3-methyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSR) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or thiols.
科学的研究の応用
5-Butyl-3-chloro-3-methyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Butyl-3-chloro-3-methyloxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
類似化合物との比較
Similar Compounds
3-Chloro-3-methyloxolan-2-one: Lacks the butyl group, making it less hydrophobic.
5-Butyl-3-methyloxolan-2-one: Lacks the chlorine atom, affecting its reactivity.
5-Butyl-3-chlorooxolan-2-one: Lacks the methyl group, altering its steric properties.
Uniqueness
5-Butyl-3-chloro-3-methyloxolan-2-one is unique due to the presence of both the butyl and chlorine substituents, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of chemical reactivity.
特性
CAS番号 |
89344-86-5 |
|---|---|
分子式 |
C9H15ClO2 |
分子量 |
190.67 g/mol |
IUPAC名 |
5-butyl-3-chloro-3-methyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-3-4-5-7-6-9(2,10)8(11)12-7/h7H,3-6H2,1-2H3 |
InChIキー |
JVHKURAEXWJAOE-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CC(C(=O)O1)(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


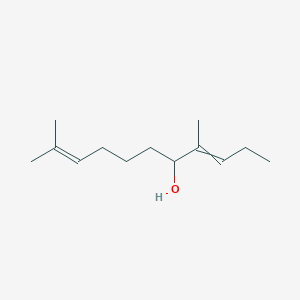
silane](/img/structure/B14402148.png)



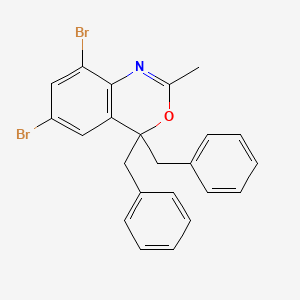
![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)

![5-Nitro-3-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14402212.png)
